3-(4-Hydroxybenzyl)pentane-2,4-dione
Description
Significance of β-Diketones in Synthetic Organic Chemistry and Chemical Biology
β-Diketones, also known as 1,3-diketones, are organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. This unique structural motif imparts a rich and versatile reactivity, making them indispensable tools in modern chemistry. ijpras.comresearchgate.net A key feature of β-diketones is their existence as a dynamic equilibrium of tautomers, primarily the keto and enol forms. youtube.commdpi.com The enol form is stabilized by a strong intramolecular hydrogen bond, a characteristic that significantly influences the molecule's physical and chemical properties. encyclopedia.pubruc.dk
In synthetic organic chemistry, β-diketones are highly valued as key building blocks for constructing more complex molecules, particularly various heterocyclic compounds like pyrazoles and isoxazoles. ijpras.comunirioja.es Their acidic α-hydrogen allows for easy formation of enolates, which can then participate in a wide range of carbon-carbon bond-forming reactions. mdpi.comnih.gov Furthermore, the ability of the β-diketone moiety to act as a bidentate chelating ligand for a vast number of metal ions has established their importance in coordination chemistry and materials science. ijpras.comresearchgate.netnih.gov These metal complexes have found applications as catalysts and precursors for advanced materials. unirioja.es
In the realm of chemical biology, the β-dicarbonyl structure is present in numerous biologically and pharmaceutically active compounds. nih.gov This structural unit is associated with a variety of biological functions, and many natural products contain a β-diketone core. mdpi.comnih.gov Their metal-chelating properties are also relevant in biological systems, and their unique spectroscopic characteristics, such as fluorescence, open avenues for applications in bio-imaging and diagnostics. mdpi.com
Contextualization of 3-(4-Hydroxybenzyl)pentane-2,4-dione within the β-Diketone Class
The synthesis of this compound has been described in the scientific literature as an intermediate for more complex molecules. One established synthetic route involves the selective C-alkylation of a metal enolate of pentane-2,4-dione with a protected 4-(benzyloxy)benzyl halide. unirioja.es The protecting benzyl (B1604629) group is subsequently removed via hydrogenolysis to yield the final product, 3-(4-Hydroxybenzyl)pentane-2,4-dione. unirioja.es
Like other β-diketones, 3-(4-Hydroxybenzyl)pentane-2,4-dione exhibits keto-enol tautomerism. The presence of the bulky 4-hydroxybenzyl substituent at the central carbon can influence the position of this equilibrium. thecatalyst.org The phenolic hydroxyl group also provides an additional site for reactions, such as alkylation or acylation, allowing for the synthesis of a diverse library of derivatives. unirioja.es
Below is a table summarizing the key physicochemical properties of 3-(4-Hydroxybenzyl)pentane-2,4-dione.
| Property | Value |
| CAS Number | 15451-07-7 |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Melting Point | 69 °C |
| Boiling Point | 347.7 °C at 760 mmHg |
| Density | 1.137 g/cm³ |
| pKa (Predicted) | 9.82 ± 0.15 |
This data is compiled from publicly available chemical databases and may represent predicted or experimental values. lookchem.com
Overview of Current Research Trajectories and Future Directions
Current research involving 3-(4-Hydroxybenzyl)pentane-2,4-dione and related 3-substituted pentane-2,4-diones is primarily focused on their utility as versatile synthetic intermediates. unirioja.es The ability to functionalize both the β-diketone moiety and the appended phenolic group makes this compound a valuable precursor for creating molecules with tailored properties.
One significant area of application has been in the synthesis of liquid crystals. unirioja.esacs.org The rigid core provided by the diketone and the aromatic ring, combined with the potential for introducing long alkyl chains (via the hydroxyl group), are desirable features for designing mesogenic compounds. These compounds can then be used to prepare pyrazoles, isoxazoles, and coordination complexes with potential applications in display technologies and materials science. unirioja.es
Future research is likely to continue exploring the synthetic utility of 3-(4-Hydroxybenzyl)pentane-2,4-dione. The compound serves as a scaffold that can be elaborated into more complex structures. For instance, its ability to form stable complexes with various metal ions could be exploited in the development of new catalysts or functional materials. nih.govcymitquimica.com The presence of the phenolic group also opens possibilities for its incorporation into polymers or as a synthon in the preparation of biologically relevant molecules, leveraging the established importance of both the phenol (B47542) and β-diketone motifs in medicinal chemistry. nih.govmdpi.com Further investigation into the specific properties of its metal complexes and the biological activities of its derivatives represents a promising avenue for future scientific inquiry.
Properties
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(13)12(9(2)14)7-10-3-5-11(15)6-4-10/h3-6,12,15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZXRIRFJPWKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165651 | |
| Record name | 2,4-Pentanedione, 3-(p-hydroxybenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15451-07-7 | |
| Record name | 2,4-Pentanedione, 3-(p-hydroxybenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015451077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pentanedione, 3-(p-hydroxybenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 3 4 Hydroxybenzyl Pentane 2,4 Dione and Its Analogs
Nucleophilic Additions and Substitution Reactions Involving the Diketone Moiety
The diketone portion of 3-(4-hydroxybenzyl)pentane-2,4-dione is the primary site for nucleophilic attack. The presence of two carbonyl groups enhances the acidity of the α-hydrogen, leading to the ready formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in a variety of reactions.
One such reaction is the Knoevenagel condensation , a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In this case, the active methylene (B1212753) group of the β-diketone can react with aldehydes or ketones in the presence of a weak base to form α,β-unsaturated ketones. wikipedia.org
Another important reaction is the Michael addition , which involves the 1,4-addition of a nucleophile, such as the enolate of 3-(4-hydroxybenzyl)pentane-2,4-dione, to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the formation of new carbon-carbon bonds. wikipedia.org
The general reactivity of β-dicarbonyl compounds in these reactions is well-established, and it can be inferred that 3-(4-hydroxybenzyl)pentane-2,4-dione would follow these established pathways.
| Reaction Type | Reactant | Product Type |
| Knoevenagel Condensation | Aldehyde or Ketone | α,β-Unsaturated Ketone |
| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound |
Oxidative and Reductive Transformations
The carbonyl groups of the diketone moiety in 3-(4-hydroxybenzyl)pentane-2,4-dione are susceptible to both oxidation and reduction.
Reductive transformations can be achieved using various reducing agents. A common and mild reagent for the reduction of ketones is sodium borohydride (B1222165) (NaBH₄) . masterorganicchemistry.comchemguide.co.uk Treatment of 3-(4-hydroxybenzyl)pentane-2,4-dione with sodium borohydride would be expected to reduce one or both of the ketone functionalities to secondary alcohols, yielding the corresponding diol. masterorganicchemistry.comyoutube.com The extent of reduction can often be controlled by the reaction conditions.
| Transformation | Reagent | Expected Product |
| Reduction | Sodium Borohydride (NaBH₄) | Diol |
| Oxidation | Various Oxidants | Potentially C-C bond cleavage products or oxidized methylene bridge |
Formation of Complex Organic Structures
The versatile reactivity of 3-(4-hydroxybenzyl)pentane-2,4-dione makes it a valuable precursor for the synthesis of a variety of complex organic structures, particularly heterocyclic compounds.
The 1,3-dicarbonyl functionality is a key synthon for the construction of five- and six-membered heterocyclic rings.
The condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) and hydroxylamine (B1172632) is a classical and widely used method for the synthesis of pyrazoles and isoxazoles, respectively. unirioja.esnih.gov The reaction of 3-(4-hydroxybenzyl)pentane-2,4-dione with hydrazine or its derivatives would lead to the formation of substituted pyrazoles. unirioja.esnih.govmdpi.com Similarly, reaction with hydroxylamine would yield the corresponding isoxazole (B147169) derivatives. unirioja.esnih.govnih.gov These reactions proceed through a cyclocondensation mechanism. nih.gov
| Heterocycle | Reagent |
| Pyrazole | Hydrazine (or its derivatives) |
| Isoxazole | Hydroxylamine |
Multicomponent reactions (MCRs) are efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. bohrium.com 1,3-Dicarbonyl compounds, such as 3-(4-hydroxybenzyl)pentane-2,4-dione, are common components in MCRs for the synthesis of substituted pyrroles. bohrium.comnih.govacs.org For instance, a four-component reaction involving a nitroalkane, an aldehyde, a primary amine, and a β-dicarbonyl compound can be used to construct the pyrrole (B145914) ring. researchgate.net
Another important route to pyrroles is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in While 3-(4-hydroxybenzyl)pentane-2,4-dione is a 1,3-diketone, it can be a precursor to the necessary 1,4-dicarbonyl intermediate under certain reaction conditions, or participate in modified Paal-Knorr type syntheses.
| Pyrrole Synthesis Method | Key Reactants |
| Multicomponent Reaction | 1,3-Diketone, Aldehyde, Amine, Nitroalkane (example) |
| Paal-Knorr Synthesis | 1,4-Diketone, Primary Amine/Ammonia |
The synthesis of furan (B31954) derivatives can also be achieved using 1,3-dicarbonyl compounds as starting materials. The Feist-Benary furan synthesis is a notable example, where a 1,3-dicarbonyl compound reacts with an α-halo ketone in the presence of a base to form a substituted furan. youtube.com
Furthermore, various metal-catalyzed methods have been developed for the synthesis of furans from 1,3-dicarbonyls and other precursors like alkynes or hydroxyketones. researchgate.netresearchgate.net These reactions often proceed through cyclization and dehydration or condensation pathways. rsc.orgscribd.com
| Furan Synthesis Method | Key Reactants |
| Feist-Benary Synthesis | 1,3-Diketone, α-Halo Ketone |
| Metal-Catalyzed Cyclization | 1,3-Diketone, Alkyne or Hydroxyketone |
Synthesis of Heterocyclic Compounds
Coumarin (B35378) and Xanthene Derivatives
The structural motif of 3-(4-hydroxybenzyl)pentane-2,4-dione, which features a reactive β-dicarbonyl group, serves as a versatile precursor for the synthesis of various heterocyclic compounds, including coumarins and xanthenes. These transformations typically involve acid-catalyzed cyclization and condensation reactions.
Coumarin Synthesis:
The formation of coumarin derivatives from β-dicarbonyl compounds often proceeds via the Pechmann condensation. youtube.comijsart.com This reaction involves the condensation of a phenol (B47542) with a β-keto ester or, in this context, a β-diketone under acidic conditions. youtube.com In the case of 3-(4-hydroxybenzyl)pentane-2,4-dione, the intrinsic phenolic group (4-hydroxyphenyl) can potentially undergo intramolecular cyclization, or the diketone can react with other phenolic compounds to yield a variety of substituted coumarins.
The general mechanism, catalyzed by strong acids like sulfuric acid (H₂SO₄) or Lewis acids, involves initial protonation of one of the carbonyl groups of the diketone, followed by nucleophilic attack from the phenol. ijsart.com Subsequent dehydration and tautomerization lead to the formation of the stable benzopyrone core characteristic of coumarins. The specific substituents on the resulting coumarin ring would depend on the structure of the reacting β-diketone. For instance, reaction with resorcinol (B1680541) could lead to umbelliferone (B1683723) derivatives, which are known for their fluorescence properties.
Table 1: Representative Coumarin Synthesis via Pechmann Condensation
| Phenolic Substrate | β-Dicarbonyl Precursor | Acid Catalyst | Resulting Coumarin Derivative (Example) |
| Resorcinol | Ethyl Acetoacetate | H₂SO₄ | 7-Hydroxy-4-methylcoumarin |
| Phenol | 3-(4-Hydroxybenzyl)pentane-2,4-dione | H₂SO₄ / AlCl₃ | Substituted 4-aryl coumarin |
| Catechol | 3-(4-Hydroxybenzyl)pentane-2,4-dione | H₂SO₄ | Dihydroxy-substituted coumarin derivative |
Xanthene Synthesis:
Xanthene derivatives can be synthesized from β-dicarbonyl compounds through condensation reactions with various aldehydes and phenols, often in a one-pot, multi-component reaction. mdpi.commdpi.com The reaction of a β-diketone like 3-(4-hydroxybenzyl)pentane-2,4-dione with an aromatic aldehyde and a phenol (such as β-naphthol) can yield complex xanthene structures, such as dibenzo[a,j]xanthenes. mdpi.com
The mechanism typically begins with a Knoevenagel condensation between the aldehyde and the active methylene group of the β-diketone. mdpi.com This is followed by a Michael addition of the phenol (e.g., β-naphthol) to the resulting α,β-unsaturated intermediate. Subsequent cyclization and dehydration yield the final xanthene derivative. mdpi.com The use of various substituted aldehydes and phenols allows for the creation of a diverse library of xanthene compounds with a wide range of applications, from dyes to pharmacologically active agents. goums.ac.irsciforum.net For example, the reaction between dimedone (a cyclic β-diketone analog), an aldehyde, and β-naphthol is a well-established route to tetrahydrobenzo[a]xanthen-11-one derivatives. mdpi.com
Table 2: Synthesis of Xanthene Derivatives from β-Diketones
| β-Diketone | Aldehyde | Phenol/Naphthol | Catalyst (Example) | Product Type |
| Dimedone | Benzaldehyde | 2-Naphthol | DABCO/Amberlyst-15 | Tetrahydrobenzo[a]xanthen-11-one mdpi.com |
| 3-(4-Hydroxybenzyl)pentane-2,4-dione | 4-Chlorobenzaldehyde | β-Naphthol | Bleaching Earth Clay/PEG-600 mdpi.com | 14-Aryl-14H-dibenzo[a,j]xanthene analog |
| Acetylacetone (B45752) | Salicylaldehyde | - | None (reflux in EtOH) goums.ac.ir | Xanthene derivative |
Aldol (B89426) Condensations in Natural Product Analog Synthesis (e.g., Curcuminoids)
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecules, including natural products and their analogs. nih.govresearchgate.net The active methylene group of 3-(4-hydroxybenzyl)pentane-2,4-dione, flanked by two carbonyl groups, is sufficiently acidic to be readily deprotonated, forming an enolate that can act as a nucleophile in aldol-type reactions. libretexts.org
This reactivity is particularly relevant for the synthesis of curcuminoids, which are analogs of curcumin (B1669340), the principal curcuminoid found in turmeric. Curcumin and its derivatives are known for a wide range of biological activities. nih.gov The structure of curcumin features a β-diketone moiety linking two substituted phenyl rings. Synthetically, this structure can be assembled via a double aldol condensation, specifically a Claisen-Schmidt condensation, between a β-diketone and two equivalents of an aromatic aldehyde. researchgate.net
In this context, 3-(4-hydroxybenzyl)pentane-2,4-dione can serve as the central β-diketone core. By reacting it with various substituted benzaldehydes (e.g., vanillin (B372448) or other hydroxy/methoxy-substituted benzaldehydes) under basic or acidic conditions, a diverse range of symmetric or asymmetric curcuminoid analogs can be synthesized. researchgate.net This synthetic strategy allows for the systematic modification of the aromatic rings to explore structure-activity relationships. The resulting α,β-unsaturated β-dicarbonyl compounds retain the core pharmacophore of natural curcuminoids.
Table 3: Synthesis of Curcuminoid Analogs via Aldol Condensation
| β-Diketone Precursor | Aromatic Aldehyde | Catalyst (Example) | Resulting Curcuminoid Analog Structure |
| Pentane-2,4-dione (Acetylacetone) | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | NaOH | A symmetric curcuminoid with two 4-hydroxy-3-methoxyphenyl groups |
| 3-(4-Hydroxybenzyl)pentane-2,4-dione | 3,4,5-Trimethoxybenzaldehyde | NaOH / Microwave researchgate.net | An asymmetric curcuminoid with one 4-hydroxyphenyl group and two 3,4,5-trimethoxyphenyl groups attached to the central chain |
| N-Benzyl-4-piperidone | 2,4,5-Trimethoxybenzaldehyde | NaOH / Microwave researchgate.net | A piperidone-based curcumin analog |
Advanced Spectroscopic and Analytical Characterization of 3 4 Hydroxybenzyl Pentane 2,4 Dione and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 3-(4-Hydroxybenzyl)pentane-2,4-dione. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the case of β-diketones, NMR spectroscopy is particularly insightful due to the presence of keto-enol tautomerism. The equilibrium between the diketo and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers. However, for many 3-substituted pentane-2,4-diones, the enol form is predominant in solution.
For 3-(4-Hydroxybenzyl)pentane-2,4-dione, the expected ¹H NMR spectrum would feature characteristic signals for the aromatic protons of the 4-hydroxybenzyl group, the methylene (B1212753) bridge protons, and the methyl protons of the pentane-2,4-dione moiety. The chemical shifts of the aromatic protons are influenced by the hydroxyl substituent. The methylene protons would likely appear as a singlet, and the two methyl groups would also give rise to a singlet, slightly deshielded due to the adjacent carbonyl groups. The enolic hydroxyl proton, if observable, would appear as a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for the carbonyl carbons, the aromatic carbons, the methylene carbon, and the methyl carbons. The chemical shifts of the carbonyl carbons are particularly diagnostic for the keto-enol tautomerism.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(4-Hydroxybenzyl)pentane-2,4-dione (Enol Form)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl Protons (-CH₃) | 2.0 - 2.2 | 20 - 30 |
| Methylene Protons (-CH₂-) | 3.5 - 3.7 | 30 - 40 |
| Aromatic Protons (ortho to -OH) | 6.7 - 6.9 | 115 - 120 |
| Aromatic Protons (meta to -OH) | 7.0 - 7.2 | 128 - 132 |
| Enolic Proton (-OH) | 16.0 - 17.0 | - |
| Phenolic Proton (-OH) | 4.5 - 5.5 | - |
| Methyl Carbons (-CH₃) | - | 20 - 30 |
| Methylene Carbon (-CH₂-) | - | 30 - 40 |
| Aromatic Carbons | - | 115 - 155 |
| Carbonyl Carbons (C=O) | - | 190 - 205 |
| Enolic Carbons (=C-O) | - | 100 - 110 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For 3-(4-Hydroxybenzyl)pentane-2,4-dione, these techniques can confirm the presence of the hydroxyl, carbonyl, and aromatic moieties.
The IR spectrum of 3-(4-Hydroxybenzyl)pentane-2,4-dione is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The strong intramolecular hydrogen bonding in the enol form of the β-diketone moiety results in a very broad and shifted O-H stretching band, often appearing in the 2500-3200 cm⁻¹ region. The C=O stretching vibrations are particularly diagnostic. In the diketo form, two C=O stretching bands would be expected around 1700-1730 cm⁻¹. However, in the enol form, which is often predominant, a strong, broad absorption band is typically observed in the range of 1580-1640 cm⁻¹, resulting from the conjugated keto-enol system. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy, being complementary to IR, would also show characteristic bands for the aromatic ring and the carbonyl groups. The C=C stretching of the aromatic ring usually gives a strong Raman signal.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 3-(4-Hydroxybenzyl)pentane-2,4-dione, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (206.24 g/mol ).
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzyl-keto bond, leading to fragments corresponding to the 4-hydroxybenzyl cation and the pentane-2,4-dione radical.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 3-(4-Hydroxybenzyl)pentane-2,4-dione is expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring and the conjugated enone system of the β-diketone moiety.
The phenolic chromophore typically exhibits absorption maxima around 270-280 nm. The conjugated enol form of the pentane-2,4-dione moiety would give rise to a strong absorption band at a longer wavelength, likely in the range of 290-320 nm. The position and intensity of these absorption bands can be influenced by the solvent polarity.
X-ray Diffraction Studies (Single Crystal and Powder) for Solid-State Structure Elucidation
Powder X-ray diffraction (PXRD) can be used to analyze the crystallinity and phase purity of a bulk sample of the compound.
Advanced Spectroscopic Probes (e.g., Electron Paramagnetic Resonance (EPR) Spectroscopy, X-ray Absorption Spectroscopy (XAS))
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons. While 3-(4-Hydroxybenzyl)pentane-2,4-dione itself is not paramagnetic, its metal complexes, particularly with transition metals, can be studied using EPR. This would provide information about the electronic structure and coordination environment of the metal ion.
X-ray Absorption Spectroscopy (XAS) is another technique that can be applied to the metal complexes of 3-(4-Hydroxybenzyl)pentane-2,4-dione. XAS can provide information about the local atomic structure around a specific element, including coordination number, bond distances, and oxidation state of the metal center.
Thermal Analysis Methods (Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))
Thermal analysis methods are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For 3-(4-Hydroxybenzyl)pentane-2,4-dione, TGA can be used to determine its thermal stability and decomposition temperature.
Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) measures the difference in temperature between a sample and a reference as a function of temperature. These techniques can be used to determine the melting point, boiling point, and to study any phase transitions or decomposition processes.
Chromatographic Purification and Analysis Techniques (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Flash Column Chromatography)
The purification and analysis of 3-(4-Hydroxybenzyl)pentane-2,4-dione and its derivatives rely heavily on various chromatographic techniques. These methods are essential for monitoring reaction progress, isolating final products from reaction mixtures, and assessing the purity of the synthesized compounds. The choice of technique depends on the scale of the separation (analytical vs. preparative) and the specific properties of the compound of interest.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a rapid, simple, and inexpensive analytical technique used to monitor the progress of chemical reactions and for the preliminary identification and purity assessment of compounds. For phenolic β-diketones like 3-(4-Hydroxybenzyl)pentane-2,4-dione, silica (B1680970) gel plates (e.g., silica gel 60 F254) are commonly used as the stationary phase.
The separation is achieved based on the differential partitioning of the compound between the stationary phase and the mobile phase. The polarity of the solvent system (mobile phase) is critical for achieving good separation. A variety of solvent systems can be employed, often consisting of a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or methanol). cabidigitallibrary.org The selection of an appropriate mobile phase is crucial for obtaining distinct spots and reliable Retention Factor (Rf) values. researchgate.net For phenolic compounds, solvent systems containing a small amount of acid, such as formic or acetic acid, can improve resolution by suppressing the ionization of the phenolic hydroxyl group. researchgate.net
Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the aromatic chromophore in the molecule. Additionally, specific staining reagents can be used. For instance, a ferric chloride (FeCl3) spray can be used to detect the phenolic group, often appearing as a green, brown, or blackish-green spot. phytojournal.com
Table 1: Example TLC Systems for Analysis of Phenolic β-Diketones
| Stationary Phase | Mobile Phase (v/v) | Purpose | Expected Rf Range |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | Reaction monitoring, Purity check | 0.4 - 0.6 |
| Silica Gel 60 F254 | Chloroform:Methanol (24:1) | Analysis of related diketones cabidigitallibrary.org | ~ 0.5 |
| Silica Gel 60 F254 | Toluene:Ethyl Acetate:Formic Acid (139:83:8) | Separation of phenolic compounds researchgate.net | Compound-dependent |
| Silica Gel 60 F254 | Chloroform:Ethyl Acetate:Acetone (B3395972):Formic Acid (40:30:20:10) | Separation of phenolic acids researchgate.net | Compound-dependent |
Note: Rf values are indicative and can vary based on experimental conditions such as chamber saturation, temperature, and plate quality.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful analytical technique for the separation, identification, and quantification of 3-(4-Hydroxybenzyl)pentane-2,4-dione. Due to the compound's polarity, Reversed-Phase HPLC (RP-HPLC) is the most common mode used.
In RP-HPLC, the stationary phase is non-polar (typically a C18 or C8 silica-based column), and the mobile phase is polar. A gradient or isocratic elution can be used, commonly involving a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The addition of a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is standard practice to ensure sharp, symmetrical peaks by protonating the phenolic hydroxyl group. nih.gov
Detection is typically performed using a UV-Vis or photodiode array (PDA) detector. The 4-hydroxybenzyl group provides strong UV absorbance, with detection wavelengths usually set around 275-285 nm. The retention time (Rt) is a characteristic parameter for the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis. nih.gov The high sensitivity and resolution of HPLC make it the preferred method for final purity determination. nih.gov
Table 2: Typical HPLC Parameters for Analysis of 3-(4-Hydroxybenzyl)pentane-2,4-dione and Related Compounds
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient or Isocratic (e.g., 50:50 A:B) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temperature | Ambient or controlled (e.g., 25-35 °C) |
| Detection | UV at ~280 nm or 425 nm for related conjugated systems nih.gov |
| Injection Volume | 5 - 20 µL |
Flash Column Chromatography
For the preparative purification of 3-(4-Hydroxybenzyl)pentane-2,4-dione on a larger scale (milligrams to grams), flash column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica gel, packed in a column. The crude product is loaded onto the column, and a solvent system (eluent) is passed through under moderate pressure to separate the components.
The selection of the eluent is guided by prior TLC analysis. A solvent system that provides an Rf value of approximately 0.2-0.4 for the desired compound on a TLC plate is often a good starting point for flash chromatography. Research on the synthesis of 3-[(4-Hydroxyphenyl)methyl]pentane-2,4-dione specifically reports its purification on a silica gel column using a hexane:ethyl acetate (1:1) mixture as the eluent. unirioja.es For other 3-substituted pentane-2,4-diones, similar systems such as petroleum ether:ethyl acetate have also proven effective. asianpubs.org Fractions are collected sequentially and analyzed (usually by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.
Table 3: Flash Column Chromatography Systems for Purifying 3-Substituted Pentane-2,4-diones
| Stationary Phase | Eluent (Mobile Phase) | Compound | Reference |
| Silica Gel | Hexane:Ethyl Acetate (1:1) | 3-[(4-Hydroxyphenyl)methyl]pentane-2,4-dione | unirioja.es |
| Silica Gel | Dichloromethane | 3-[(4-(Benzyloxy)phenyl)methyl]pentane-2,4-dione | unirioja.es |
| Silica Gel | Petroleum Ether:Ethyl Acetate (2:1) | 3-(Pyridin-2-ylmethyl)pentane-2,4-dione | asianpubs.org |
Theoretical and Computational Investigations of 3 4 Hydroxybenzyl Pentane 2,4 Dione and β Diketone Systems
Quantum Chemical Calculations (Ab Initio and Density Functional Theory (DFT))
Quantum chemical calculations, including both ab initio methods and Density Functional Theory (DFT), are fundamental to the modern study of molecular systems. finechem-mirea.ru DFT, in particular, has become a widely used technique for investigating the structural and spectral properties of organic compounds due to its balance of accuracy and computational efficiency. mdpi.com Methods like B3LYP, often paired with basis sets such as 6-311G**, are commonly employed to model molecules, predict their geometries, and analyze their electronic and vibrational characteristics. mdpi.comd-nb.info
The first step in a computational study is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium structure. finechem-mirea.ru For 3-(4-hydroxybenzyl)pentane-2,4-dione, this process would involve calculating the potential energy of various conformations to identify the global minimum. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, if available, to validate the computational model. d-nb.info For β-diketone systems, a crucial aspect of conformational analysis is the examination of the different tautomers, primarily the keto and enol forms, and their relative stabilities.
Table 1: Representative Calculated Geometrical Parameters for a β-Diketone System (enol form) using DFT
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C=O | 1.28 |
| C-O(H) | 1.35 | |
| C=C | 1.38 | |
| C-C | 1.45 | |
| O-H | 0.98 | |
| O···H (H-bond) | 1.65 |
Note: Data is illustrative and based on typical values for enolized β-diketones calculated via DFT. Actual values for 3-(4-hydroxybenzyl)pentane-2,4-dione would require a specific calculation.
DFT calculations provide detailed information about the electronic distribution within a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. nih.gov
From these frontier orbital energies, several key quantum chemical descriptors can be derived:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Indicates resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters are invaluable for predicting how 3-(4-hydroxybenzyl)pentane-2,4-dione might behave in chemical reactions. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com
Table 2: Conceptual Electronic Properties of 3-(4-Hydroxybenzyl)pentane-2,4-dione
| Property | Symbol | Typical Calculated Value (eV) | Significance |
| HOMO Energy | EHOMO | -6.0 to -7.0 | Electron-donating ability |
| LUMO Energy | ELUMO | -1.5 to -2.5 | Electron-accepting ability |
| Energy Gap | ΔE | 4.0 to 5.0 | Chemical reactivity, stability |
| Hardness | η | 2.0 to 2.5 | Resistance to deformation |
| Electronegativity | χ | 3.7 to 4.7 | Electron-attracting power |
| Electrophilicity | ω | 2.5 to 4.5 | Electrophilic character |
Note: These values are estimates based on similar organic molecules and serve as a predictive illustration. mdpi.com
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. By calculating the harmonic (or anharmonic) vibrational frequencies, a theoretical spectrum can be generated. researchgate.netnih.gov Comparing this computed spectrum to the experimental one allows for the precise assignment of observed absorption bands to specific molecular motions, such as C=O stretching, O-H bending, or C-H rocking. scirp.org For systems with strong intramolecular hydrogen bonds, like the enol form of β-diketones, these calculations can accurately predict the characteristic red-shift and broadening of the O-H stretching frequency. researchgate.netresearchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in 3-(4-Hydroxybenzyl)pentane-2,4-dione
| Tautomer | Functional Group | Vibrational Mode | Predicted Frequency Range (cm-1) |
| Keto | C=O | Symmetric/Asymmetric Stretch | 1700 - 1750 |
| Keto | C-H (benzyl) | Stretch | 3000 - 3100 |
| Enol | O-H (intramolecular H-bond) | Stretch | 2500 - 3200 (broad) |
| Enol | C=C | Stretch | 1580 - 1640 |
| Enol | C=O | Stretch | 1600 - 1650 |
| Both | Phenolic O-H | Stretch | 3200 - 3600 |
Note: Frequencies are based on general ranges for these functional groups and data from DFT calculations on related β-diketone molecules. scirp.orgnist.gov
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. orientjchem.org This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. orientjchem.org For reactions involving 3-(4-hydroxybenzyl)pentane-2,4-dione, such as its synthesis via Michael addition or its participation in condensation reactions, DFT calculations can trace the lowest energy pathway, clarifying the step-by-step process of bond breaking and formation. nih.gov
Keto-Enol Tautomerism Dynamics and Energetics
β-Diketones, including 3-(4-hydroxybenzyl)pentane-2,4-dione, exist as an equilibrium mixture of keto and enol tautomers. mdpi.com The enol form is significantly stabilized by the formation of a strong, intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring. researchgate.net Computational studies using DFT can accurately quantify the energetic landscape of this tautomerism. orientjchem.org
These calculations typically reveal that the enol tautomer is more stable than the keto form in the gas phase and in nonpolar solvents, often by several kcal/mol. orientjchem.orgthecatalyst.org The theoretical investigation can also model the transition state for the proton transfer between the keto and enol forms, which often involves a four-membered ring structure. orientjchem.org The calculated activation energy barrier for this interconversion provides insight into the dynamics and rate of the tautomerization process. The presence of substituents, such as the 4-hydroxybenzyl group, can influence the position of the equilibrium due to steric and electronic effects. thecatalyst.org
Table 4: Illustrative Energetics of Keto-Enol Tautomerism for a 3-Substituted Pentane-2,4-dione
| Parameter | Phase | Calculated Value (kcal/mol) |
| Relative Energy (Eenol - Eketo) | Gas Phase | -17.9 |
| Relative Energy (Eenol - Eketo) | Cyclohexane | -17.3 |
| Relative Energy (Eenol - Eketo) | Water | -16.5 |
| Activation Barrier (Keto → Enol) | Gas Phase | 30.6 |
| Activation Barrier (Keto → Enol) | Water | 31.3 |
Note: Data adapted from a DFT study on 3-phenyl-2,4-pentanedione (B1582117) and serves as a relevant model for the tautomerism energetics. orientjchem.org
Analysis of Chemical and Redox Noninnocence
The concept of "noninnocence" refers to ligands that are not mere spectators in the electronic structure of a metal complex but actively participate in its redox processes. desy.de The β-diketonate framework, formed upon deprotonation of 3-(4-hydroxybenzyl)pentane-2,4-dione, can act as a redox noninnocent ligand. While the metal center can undergo oxidation or reduction, the ligand itself can also be oxidized or reduced, acting as an electron reservoir. nih.govacs.org
Theoretical and computational methods, such as DFT, are essential for understanding and predicting this behavior. desy.denih.gov By analyzing the molecular orbitals of a metal complex, it is possible to determine whether the HOMO and LUMO are primarily metal-based or ligand-based. If the frontier orbitals have significant ligand character, it indicates that the ligand is likely to be redox-active. acs.org This analysis is crucial for designing catalysts where the ligand plays a direct role in the catalytic cycle, for example, by facilitating multi-electron transformations. desy.denih.gov The study of cobalt complexes with ligands derived from pentane-2,4-dione has demonstrated this principle, where the ligand's noninnocence was key to enabling Wacker-type oxidation reactions. nih.govacs.org
Coordination Chemistry of 3 4 Hydroxybenzyl Pentane 2,4 Dione Derivatives
Ligand Design Principles from β-Diketones
β-Diketones are organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. nih.gov This unique structural feature allows them to exist in a tautomeric equilibrium between the diketo and enol forms. mdpi.com The enol form is particularly important in coordination chemistry as it can be deprotonated to form a monoanionic chelating ligand. researchgate.netmasterorganicchemistry.com
The acidity of the α-proton in β-diketones facilitates the formation of the enolate anion in the presence of a base. masterorganicchemistry.com This enolate acts as a bidentate ligand, coordinating to a metal ion through both oxygen atoms to form a stable six-membered chelate ring. researchgate.netalfachemic.com The formation of these chelate rings is a key factor in the stability of the resulting metal complexes. alfachemic.com The delocalization of the negative charge across the O-C-C-C-O framework of the enolate ligand further enhances the stability of the metal-ligand bond. masterorganicchemistry.com
The keto-enol tautomerism is influenced by various factors, including the nature of the substituents on the β-diketone backbone and the polarity of the solvent. nih.govmdpi.com In non-polar solvents, the enol form is generally favored, while in polar solvents, the diketo form can be more prevalent. mdpi.com
The coordination behavior of β-diketone ligands can be significantly modified by introducing different substituents at the α-carbon or the terminal positions of the diketone moiety. documentsdelivered.com These substituents can exert both electronic and steric effects, influencing the stability, structure, and reactivity of the resulting metal complexes. researchgate.netnih.gov
Electronic Effects: Electron-withdrawing groups, such as trifluoromethyl (-CF3), increase the acidity of the β-diketone, leading to the formation of more stable complexes with certain metal ions. nih.govnih.gov Conversely, electron-donating groups can decrease the acidity of the ligand. The electronic properties of the substituents can also influence the redox potentials of the metal complexes. nih.gov
Steric Effects: Bulky substituents on the β-diketone ligand can create steric hindrance around the metal center, influencing the coordination geometry and the number of ligands that can coordinate to the metal. nih.gov For instance, sterically demanding ligands can be used to synthesize complexes with lower coordination numbers or to stabilize reactive metal centers. nih.govresearchgate.net The steric bulk can also affect the solubility and volatility of the metal complexes.
Synthesis and Characterization of Metal Complexes
Metal complexes of β-diketones can be synthesized through various methods, and their properties are investigated using a range of spectroscopic and analytical techniques.
The most common method for synthesizing metal β-diketonate complexes involves the reaction of a metal salt with the β-diketone ligand in the presence of a base. rsc.org The base deprotonates the β-diketone to form the enolate anion, which then coordinates to the metal ion. nih.gov The choice of solvent and base depends on the specific metal ion and ligand being used.
Another synthetic route involves the direct reaction of a metal alkoxide or metal oxide with the β-diketone. In some cases, the metal complex can be formed by reacting the metal in its elemental form with the β-diketone in the presence of an oxidizing agent.
A wide variety of transition metal complexes with β-diketone ligands have been synthesized and characterized. For instance, copper(II) complexes of 3-substituted pentane-2,4-diones have been investigated for their liquid crystalline properties. unirioja.es The synthesis of cobalt(III) complexes with two different unsymmetrical β-diketone ligands has also been reported. acs.org
The coordination chemistry of β-diketones extends to early transition metals as well. rsc.org Complexes of vanadium(IV), for example, have been studied. researchgate.net Furthermore, complexes of palladium(II), platinum(IV), cerium(IV), and uranium(VI) with a derivative of pentane-2,4-dione have been synthesized and characterized using various spectroscopic techniques. researchgate.net The coordination of molybdenum and tungsten to β-diketone ligands has also been explored in the context of creating heterometallic architectures. nih.gov Nickel(II) complexes with tris(β-diketones) have been studied, demonstrating the formation of both mononuclear and polynuclear species. researchgate.net
Structural Analysis of Coordination Compounds
In addition to X-ray crystallography, various spectroscopic methods are employed to characterize these complexes. Infrared (IR) spectroscopy is used to identify the coordination of the β-diketonate ligand to the metal ion by observing shifts in the C=O and C=C stretching frequencies. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure and dynamics of the complexes in solution. mdpi.com Electronic absorption (UV-Vis) spectroscopy is used to study the electronic transitions within the complexes and can provide insights into their coordination environment. acs.org
Spectroscopic and Electrochemical Properties of Metal Chelates
While specific data for metal chelates of 3-(4-Hydroxybenzyl)pentane-2,4-dione are not available in the current body of scientific literature, the spectroscopic and electrochemical properties of such complexes can be predicted based on the behavior of analogous β-diketonate compounds.
Spectroscopic Properties: The coordination of 3-(4-Hydroxybenzyl)pentane-2,4-dione to a metal center would be expected to cause significant changes in its spectroscopic signatures. In infrared (IR) spectroscopy , the strong absorption band corresponding to the C=O stretching vibration of the free ligand would likely shift to a lower frequency upon chelation, indicating a weakening of the carbonyl bond due to electron donation to the metal ion. New bands at lower frequencies, corresponding to the M-O stretching vibrations, would also be expected to appear.
UV-Visible spectroscopy would be a key technique to probe the electronic transitions within the metal chelates. Intraligand π→π* and n→π* transitions would likely be observed, and their positions may shift upon coordination. For transition metal complexes, d-d transitions and charge-transfer bands (both ligand-to-metal and metal-to-ligand) would be anticipated, providing insights into the geometry and electronic structure of the coordination sphere. The presence of the 4-hydroxybenzyl group might also give rise to additional electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy could confirm the coordination mode of the ligand. The disappearance or significant downfield shift of the enolic proton signal would be indicative of chelation. Shifts in the resonances of the methyl and methylene (B1212753) protons of the pentane-2,4-dione backbone, as well as the protons of the hydroxybenzyl substituent, would also provide structural information.
Electrochemical Properties: The electrochemical behavior of metal chelates of 3-(4-Hydroxybenzyl)pentane-2,4-dione, likely studied by cyclic voltammetry , would be expected to reveal information about the redox activity of both the metal center and the ligand. The redox potential of the metal ion would be influenced by the electron-donating properties of the β-diketonate ligand. The 4-hydroxybenzyl substituent could also potentially undergo oxidation, adding complexity to the voltammetric profile. The reversibility of any observed redox processes would provide insights into the stability of the different oxidation states of the complex.
A hypothetical data table for a transition metal complex, M[3-(4-Hydroxybenzyl)pentane-2,4-dione]₂, is presented below to illustrate the expected spectroscopic and electrochemical data.
| Property | Expected Observation |
| IR Spectroscopy | Shift of ν(C=O) to lower wavenumbers (e.g., 1550-1600 cm⁻¹) compared to the free ligand. Appearance of new bands for ν(M-O) in the 400-600 cm⁻¹ region. |
| UV-Vis Spectroscopy | Intraligand transitions (π→π, n→π) likely in the UV region. For transition metals, d-d transitions in the visible region, and potential Ligand-to-Metal Charge Transfer (LMCT) bands. |
| NMR Spectroscopy | Disappearance of the enolic proton signal. Shifts in the signals for the methyl, methylene, and aromatic protons upon coordination. |
| Cyclic Voltammetry | Reversible or quasi-reversible redox couple(s) corresponding to the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ or Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ process. Potential for ligand-based redox processes, possibly involving the phenolic hydroxyl group. The exact potentials would be dependent on the specific metal and solvent system. |
Redox Noninnocence and Ligand-Metal Interactions in Catalytic Cycles
For metal complexes of 3-(4-Hydroxybenzyl)pentane-2,4-dione, the potential for redox noninnocence arises from both the β-diketonate core and the 4-hydroxybenzyl substituent. The β-diketonate moiety, particularly when coordinated to certain transition metals, can exhibit redox activity. The 4-hydroxyphenyl group contains a phenolic hydroxyl that can be oxidized to a phenoxyl radical.
This ligand-centered redox activity would have significant implications for potential catalytic cycles . The ability of the ligand to store and release electrons could facilitate multi-electron transformations at the metal center, which might otherwise be inaccessible. For example, in an oxidative catalytic cycle, the ligand could be oxidized instead of the metal, allowing the metal to maintain a stable oxidation state. Conversely, in a reductive cycle, the ligand could accept electrons.
The interaction between the ligand's redox activity and the metal center's catalytic properties would be crucial. The electronic communication between the metal d-orbitals and the ligand's π-system would dictate the extent of ligand-metal orbital mixing and influence the ease of electron transfer. By tuning the electronic properties of the ligand (for instance, by modifying the substituents on the benzyl (B1604629) ring), it might be possible to modulate the redox potential of the complex and, consequently, its catalytic activity and selectivity.
In the absence of experimental studies on metal complexes of 3-(4-Hydroxybenzyl)pentane-2,4-dione, the exploration of its redox noninnocence and its role in catalysis remains a promising area for future research.
Advanced Research Applications and Methodologies
Role in Mesogenic (Liquid Crystal) Compound Development and Structure-Property Relationships
The quest for new liquid crystalline materials for technological applications has identified 3-substituted pentane-2,4-diones, including 3-(4-Hydroxybenzyl)pentane-2,4-dione, as highly valuable synthetic intermediates. unirioja.es The inherent structural characteristics of this compound provide a robust scaffold for creating molecules that exhibit mesogenic, or liquid crystal, phases.
The core of its utility lies in the β-diketone group, which imparts a strong dipole moment. unirioja.es This polarity is crucial as it helps to increase the anisotropy of the molecular polarizability, a key factor that encourages the ordered, yet fluid, arrangements characteristic of liquid crystal phases. unirioja.es By serving as a precursor, 3-(4-Hydroxybenzyl)pentane-2,4-dione is used to synthesize more complex calamitic (rod-like) derivatives. These derivatives are often heterocyclic compounds like pyrazoles and isoxazoles, formed through condensation reactions with reagents such as hydrazine (B178648) or hydroxylamine (B1172632). unirioja.es Furthermore, the diketone moiety is an excellent chelating ligand for transition metals, enabling the creation of metallomesogens, which are metal-containing liquid crystals. unirioja.es
The relationship between the molecular structure of derivatives and their resulting mesogenic properties is a critical area of study. Research has shown that modifications to the parent diketone structure directly influence the type of liquid crystal phase (e.g., nematic or smectic) and the temperature range over which these phases are stable. unirioja.esbeilstein-journals.org For example, the length and nature of alkyl chains attached to the 4-hydroxybenzyl group can be systematically varied to fine-tune the mesomorphic behavior. unirioja.es This allows for the rational design of liquid crystals with specific properties tailored for applications in displays, sensors, and other advanced materials. ajchem-a.comrsc.org
| Derivative Class from 3-(4-Hydroxybenzyl)pentane-2,4-dione | Synthetic Modification | Resulting Mesogenic Properties | Reference |
|---|---|---|---|
| Pyrazoles | Reaction with hydrazine | Can exhibit nematic and smectic phases | unirioja.es |
| Isoxazoles | Reaction with hydroxylamine | Can exhibit nematic and smectic phases | unirioja.es |
| Cu(II) Complexes | Coordination with Copper(II) salts | Formation of metallomesogens with distinct phase behaviors | unirioja.es |
| Alkoxylated Derivatives | Etherification of the phenolic hydroxyl group | Alters transition temperatures and phase stability | unirioja.es |
| Esterified Derivatives | Acylation of the phenolic hydroxyl group | Modifies molecular polarity and mesophase type | unirioja.es |
Catalytic Applications in Organic Synthesis
The β-diketone structure is not only pivotal for material science but also for catalysis, where it can act as a ligand to form stable and reactive metal complexes.
Co-catalyst Roles in Isomerization Reactions
While direct studies detailing 3-(4-Hydroxybenzyl)pentane-2,4-dione as a co-catalyst in isomerization are not extensively documented, the broader class of β-diketones and their metal complexes are known to participate in such transformations. acs.org β-diketonate ligands can modulate the electronic properties and steric environment of a metal center, thereby influencing its catalytic activity. In isomerization reactions, such as the conversion of one isomer to another, a metal catalyst facilitates the breaking and forming of bonds. A co-catalyst or ligand like a β-diketonate can stabilize specific oxidation states of the metal, enhance its Lewis acidity, or facilitate substrate binding, all of which can be crucial for the catalytic cycle of an isomerization process. acs.orgresearchgate.net For instance, lanthanide complexes with β-diketonate ligands have been studied for their role in photo/thermal isomerization reactions. acs.org
Metal Complex Catalysis (e.g., Wacker-type Oxidation)
A more defined catalytic role for compounds related to 3-(4-Hydroxybenzyl)pentane-2,4-dione is in metal complex catalysis, particularly in oxidation reactions. The Wacker process, traditionally the palladium-catalyzed oxidation of olefins to ketones, is a cornerstone of organic synthesis. ucl.ac.ukresearchgate.netorganic-chemistry.org Research has demonstrated that cobalt complexes featuring ligands derived from pentane-2,4-dione can act as effective precatalysts for Wacker-type oxidations. acs.orgdesy.de
In these systems, the 3-(4-Hydroxybenzyl)pentane-2,4-dione can act as a chelating ligand, forming a stable complex with a transition metal like cobalt or palladium. acs.orgacs.org This complex then catalyzes the oxidation of terminal alkenes to the corresponding methyl ketones. acs.org The ligand is not merely a spectator; it stabilizes the metal center and its redox noninnocence can play an active role in the catalytic cycle, potentially acting as an electron reservoir to facilitate the multi-electron transformation. acs.orgdesy.de This application opens avenues for developing more sustainable and efficient catalytic systems using earth-abundant metals. acs.orgdesy.de
| Catalytic System | Reaction Type | Role of the Pentanedione Ligand | Example Transformation | Reference |
|---|---|---|---|---|
| Cobalt(III) complex with a pentane-2,4-dione bis(S-methylisothiosemicarbazone) ligand | Wacker-type Oxidation | Acts as a redox-active ligand, stabilizing the metal center and participating in the catalytic cycle. | Oxidation of 2-vinylnaphthalene (B1218179) to 2-acetylnaphthalene. | acs.orgdesy.de |
| Palladium(II) complexes with pyridyldiketone ligands | Suzuki-Miyaura and Heck cross-coupling | Functions as a precatalyst, forming the active catalytic species under reaction conditions. | Coupling of 4'-bromoacetophenone (B126571) and phenylboronic acid. | acs.org |
Enzyme Mechanism Probing and Biochemical Pathway Studies
The structural similarity of 3-(4-Hydroxybenzyl)pentane-2,4-dione to natural biological substrates allows it to be used as a chemical probe to study enzyme mechanisms and biochemical pathways. A key example is its relationship to the tyrosine catabolism pathway. nih.govscience.gov In this pathway, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate. researchgate.netresearchgate.net
Notably, 3-(4-Hydroxybenzyl)pentane-2,4-dione shares significant structural features with the natural substrate, HPPA—both possess a 4-hydroxyphenyl group attached to a carbon backbone with keto functionalities. This resemblance suggests that it could act as a competitive inhibitor or a substrate analog for HPPD. nih.gov Studies on other synthetic diketone compounds, such as 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC), have shown them to be potent, reversible inhibitors of HPPD. nih.gov The inhibition of this enzyme leads to a perturbation in the tyrosine catabolic pathway, which can be monitored to understand the enzyme's function and the broader metabolic network. nih.gov By introducing compounds like 3-(4-Hydroxybenzyl)pentane-2,4-dione into biological systems and observing the effects, researchers can gain insights into enzyme-substrate binding, catalytic mechanisms, and the consequences of pathway disruption. creative-proteomics.com
| Compound | Structure | Role in Relation to HPPD Enzyme | Reference |
|---|---|---|---|
| 4-hydroxyphenylpyruvate (HPPA) | 4-hydroxyphenyl group attached to a pyruvate (B1213749) moiety | Natural Substrate | researchgate.netnih.gov |
| 3-(4-Hydroxybenzyl)pentane-2,4-dione | 4-hydroxyphenyl group attached to a pentane-2,4-dione moiety | Potential Substrate Analog / Competitive Inhibitor | Analogous to known inhibitors nih.gov |
| NTBC | A complex benzoyl-cyclohexane-1,3-dione structure | Known potent, reversible inhibitor | nih.gov |
Structure-Activity Relationship (SAR) Studies in Ligand and Derivative Design
Structure-Activity Relationship (SAR) studies are fundamental to the design of new molecules with optimized properties, whether for materials science, catalysis, or pharmacology. mdpi.commdpi.comnih.govresearchgate.net 3-(4-Hydroxybenzyl)pentane-2,4-dione serves as an excellent parent structure for such studies. By systematically modifying its chemical structure and evaluating the corresponding changes in activity, researchers can develop predictive models for designing new ligands and derivatives with enhanced or specific functionalities. mdpi.comresearchgate.netruc.dk
In the context of liquid crystals, SAR studies involve altering the flexible chains on the phenolic group or modifying the core diketone structure to see how these changes affect phase transition temperatures and mesophase stability. unirioja.esbeilstein-journals.org For catalytic applications, SAR can guide the modification of the ligand to fine-tune the electronic and steric properties of the resulting metal complex, thereby enhancing its catalytic efficiency or selectivity. researchgate.net
In biochemical and medicinal chemistry, SAR is crucial for developing potent and selective enzyme inhibitors or receptor ligands. nih.gov Starting with 3-(4-Hydroxybenzyl)pentane-2,4-dione as a lead compound, derivatives can be synthesized with different substituents on the phenyl ring or alterations to the diketone linker. These new compounds can then be tested for their biological activity (e.g., HPPD inhibition). The resulting data helps to build a comprehensive SAR model, identifying which chemical features are essential for activity and which can be modified to improve properties like potency and selectivity. nih.govnih.gov
| Structural Modification on Parent Compound | Potential Application Area | Predicted Effect on Activity/Property | Rationale |
|---|---|---|---|
| Varying alkyl chain length at 4-OH position | Liquid Crystals | Alters melting and clearing points; may change mesophase type. | Modifies molecular shape and van der Waals interactions. unirioja.es |
| Introducing electron-withdrawing groups on the phenyl ring | Catalysis | Increases Lewis acidity of the coordinated metal center, potentially enhancing catalytic activity. | Changes the electronic properties of the ligand. researchgate.net |
| Replacing one keto group with an ester or amide | Enzyme Inhibition | May alter binding affinity and selectivity for the target enzyme's active site. | Changes hydrogen bonding capabilities and steric fit. nih.gov |
| Extending the linker between the phenyl and dione (B5365651) moieties | Liquid Crystals | Increases molecular length, likely favoring the formation of smectic phases. | Enhances anisotropy of the molecular shape. unirioja.es |
Q & A
Q. What are the recommended safety protocols when handling 3-(4-Hydroxybenzyl)pentane-2,4-dione in laboratory settings?
Methodological Answer:
- Incompatibility Management : Avoid contact with oxidizing agents (e.g., peroxides, chlorates), strong bases (e.g., NaOH), and amines due to reactive hazards .
- Storage : Store in tightly sealed containers in cool, ventilated areas away from plastics and ignition sources .
- Exposure Mitigation : Use fume hoods, wear nitrile gloves, and wash skin immediately after potential contact. Implement strict no-eating/drinking policies in labs .
- Chronic Risk : Monitor for mutagenic effects via Ames testing due to limited evidence of mutagenicity in diketone analogs .
Q. What synthetic methodologies are available for preparing 3-(4-Hydroxybenzyl)pentane-2,4-dione and its derivatives?
Methodological Answer:
- Alkylation : React pentane-2,4-dione with sodium/potassium derivatives (e.g., NaH) and 4-hydroxybenzyl halides in anhydrous ethanol at reflux .
- Electrophilic Substitution : Use iodobenzyl derivatives (e.g., 2-iodobenzyl bromide) with pentane-2,4-dione in acetone under basic conditions (K₂CO₃) to introduce aromatic substituents .
- Schiff Base Formation : Condense the diketone with amines (e.g., 5-fluoro-2-hydroxyaniline) in ethanol to form ligands for metal complexes .
Q. How can the purity and structural integrity of 3-(4-Hydroxybenzyl)pentane-2,4-dione be verified post-synthesis?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (Li et al., 2001 method) to assess purity, optimizing mobile phase ratios (e.g., acetonitrile/water) for resolution .
- Spectroscopy : Confirm enol tautomerism via ¹H NMR (δ ~16 ppm for enolic OH) and IR (C=O stretches ~1600–1700 cm⁻¹) .
- Mass Spectrometry : Compare experimental m/z values with theoretical molecular ions (e.g., ESI-MS in positive ion mode) .
Advanced Research Questions
Q. How can the crystal structure of 3-(4-Hydroxybenzyl)pentane-2,4-dione be determined using X-ray crystallography?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect intensity data with a CCD detector, ensuring completeness >98% .
- Structure Solution : Apply SHELXT for direct methods (charge flipping) to locate heavy atoms. Refine with SHELXL using full-matrix least-squares against F² .
- Validation : Check R-factors (R₁ < 0.05), residual electron density (±0.5 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions .
Q. What strategies are effective for designing metal complexes using 3-(4-Hydroxybenzyl)pentane-2,4-dione as a ligand?
Methodological Answer:
- Coordination Modes : Utilize the enolic O atoms for chelation. For example, synthesize Mo(VI) complexes by reacting the ligand with [MoO₂(acac)₂] in methanol under nitrogen .
- Ditopic Ligands : Introduce pyrazole or cyanide groups to enable bridging (e.g., 3-(3,5-dimethyl-pyrazol-4-yl)pentane-2,4-dione for bimetallic polymers) .
- Stability Testing : Characterize complexes via cyclic voltammetry (redox peaks) and thermogravimetric analysis (decomposition >200°C) .
Q. How do structural modifications of 3-(4-Hydroxybenzyl)pentane-2,4-dione influence its physicochemical properties and bioactivity?
Methodological Answer:
- Hydrogen Bonding : Replace the 4-hydroxybenzyl group with fluorinated substituents (e.g., CF₃) to increase hydrogen bond acidity, altering solubility (log P) .
- Bioactivity Screening : Test nitro derivatives (e.g., nitecapone) for CYP450 inhibition (IC₅₀ assays) or anticancer activity via molecular docking with CYP3A4 .
- Enzyme Interactions : Evaluate substrate specificity with carbonyl reductases using kinetic parameters (e.g., kₐₜ/Kₘ from spectrophotometric assays) .
Q. What analytical approaches resolve contradictions in spectroscopic data for 3-(4-Hydroxybenzyl)pentane-2,4-dione derivatives?
Methodological Answer:
- Tautomerism Analysis : Use variable-temperature NMR to distinguish enol-keto equilibria. DFT calculations (B3LYP/6-311++G**) can predict dominant tautomers .
- Crystallographic Validation : Cross-reference NMR/IR data with XRD-derived bond lengths (e.g., C=O vs. C–O in enol/keto forms) .
- Multi-Technique Correlation : Combine LC-MS, 2D NMR (COSY, HSQC), and elemental analysis to resolve ambiguities in complex derivatives (e.g., azido-phenyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
